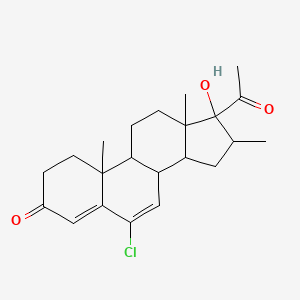
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- is a synthetic steroid compound. It is known for its significant biological activities and is used in various scientific research and industrial applications. This compound is a derivative of progesterone and has been studied for its potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- involves multiple steps. One common method includes the chlorination of pregna-4,6-diene-3,20-dione followed by hydroxylation and methylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation is achieved using reagents like sodium hydroxide or potassium hydroxide. Methylation is often carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical or research use.
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), and nucleophiles (amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in treating hormonal disorders and as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- involves its interaction with specific molecular targets and pathways. It binds to steroid receptors in the body, modulating the expression of genes involved in various physiological processes. This interaction can lead to changes in cellular function, including anti-inflammatory and immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregna-4,20-dien-3,6-dione: Another synthetic steroid with similar biological activities.
Betamethasone: A corticosteroid with anti-inflammatory properties.
Dydrogesterone: A synthetic progestogen used in hormone therapy.
Uniqueness
Pregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-16-methyl-,(16R)- is unique due to its specific chemical structure, which imparts distinct biological activities. Its chlorinated and hydroxylated functional groups contribute to its potency and specificity in binding to steroid receptors, making it a valuable compound in scientific research and pharmaceutical applications.
Eigenschaften
Molekularformel |
C22H29ClO3 |
|---|---|
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
17-acetyl-6-chloro-17-hydroxy-10,13,16-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO3/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-20(18,3)16(15)6-8-21(17,4)22(12,26)13(2)24/h10-12,15-17,26H,5-9H2,1-4H3 |
InChI-Schlüssel |
GQBSINXSPAZDSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3C=C(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)O)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
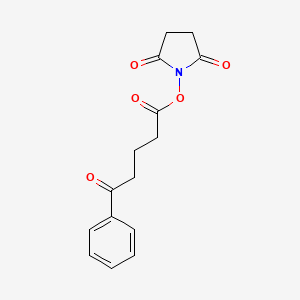
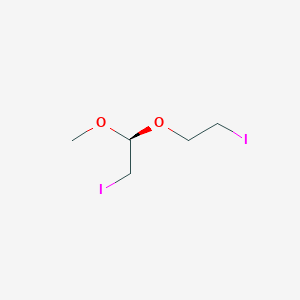

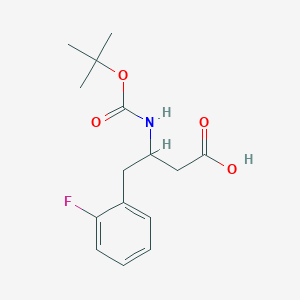
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
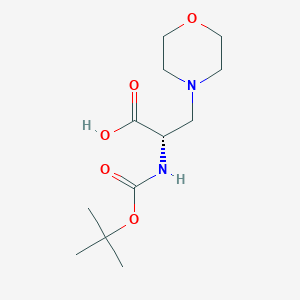
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
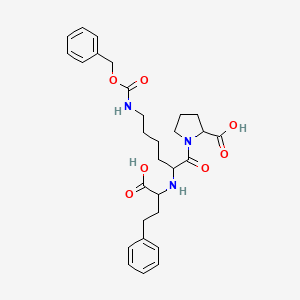
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
